molecular formula C21H22N2O3 B15138649 Paquinimod-d5

Paquinimod-d5

Cat. No.: B15138649
M. Wt: 355.4 g/mol
InChI Key: DIKSYHCCYVYKRO-ZTIZGVCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paquinimod-d5 is a deuterated analog of Paquinimod, a quinoline-3-carboxamide derivative. It is an immunomodulatory compound that has shown efficacy in various autoimmune diseases and inflammatory conditions. The deuterated form, this compound, is used primarily in research to study the pharmacokinetics and metabolic pathways of Paquinimod due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paquinimod-d5 involves the incorporation of deuterium atoms into the Paquinimod molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Paquinimod-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Paquinimod-d5 has a wide range of scientific research applications:

Mechanism of Action

Paquinimod-d5 exerts its effects by inhibiting the activity of the S100A8/S100A9 protein complex. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response. The molecular targets include immune cells such as macrophages and T cells, and the pathways involved are primarily related to inflammation and immune regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Paquinimod-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its specific inhibition of the S100A8/S100A9 complex also distinguishes it from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

355.4 g/mol

IUPAC Name

5-ethyl-4-hydroxy-1-methyl-2-oxo-N-(1,1,2,2,2-pentadeuterioethyl)-N-phenylquinoline-3-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3/i2D3,5D2

InChI Key

DIKSYHCCYVYKRO-ZTIZGVCASA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3N(C2=O)C)CC)O

Canonical SMILES

CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C

Origin of Product

United States

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